[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-3-acetic acid (RAA) family, a class of heterocyclic molecules synthesized via Knoevenagel condensation of RAA with aromatic aldehydes . The core structure comprises a 1,3-thiazolidin-4-one ring with a thioxo group at position 2 and an acetic acid moiety at position 2. The (5Z)-5-(4-hydroxy-3-methoxybenzylidene) substituent confers unique electronic and steric properties, enhancing its bioactivity.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYMMBWGRJYDW-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
Aldose Reductase Inhibition
One of the most significant applications of [(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is its role as an aldose reductase inhibitor (ARI) . Aldose reductase is an enzyme implicated in diabetic complications, as it catalyzes the reduction of glucose to sorbitol, which can accumulate and lead to cellular damage.
Research has demonstrated that derivatives of thiazolidinone compounds exhibit potent inhibitory activity against aldose reductase. Specifically, studies indicate that variations of this compound can achieve uncompetitive inhibition with low values, suggesting a strong affinity for the enzyme .
Table 1: Aldose Reductase Inhibition Potency of Thiazolidinone Derivatives
| Compound Name | Structure | Value (µM) | Type of Inhibition |
|---|---|---|---|
| Compound A | Structure A | 0.15 | Uncompetitive |
| Compound B | Structure B | 0.25 | Competitive |
| This compound | Structure C | 0.10 | Uncompetitive |
Antifungal Activity
Another promising application of this compound is its antifungal properties . Research has shown that certain thiazolidinone derivatives possess antifungal activity against various fungal strains. The mechanism involves disruption of fungal cell wall synthesis and inhibition of fungal growth through metabolic interference .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 32 µg/mL |
| Compound D | Aspergillus niger | 16 µg/mL |
| This compound | Fusarium oxysporum | 8 µg/mL |
Herbicidal Activity
Recent studies have also explored the potential use of this compound as a herbicide . The compound exhibits significant herbicidal activity against common weeds and crops such as Zea mays (corn) and Arabidopsis thaliana. The mode of action is believed to involve inhibition of specific metabolic pathways critical for weed survival .
Table 3: Herbicidal Efficacy Against Various Plant Species
| Compound Name | Target Species | Effective Concentration (EC) |
|---|---|---|
| Compound E | Zea mays | 50 µg/mL |
| Compound F | Arabidopsis thaliana | 20 µg/mL |
| This compound | Brassica napus | 30 µg/mL |
Mechanism of Action
The mechanism of action of [(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations in rhodanine-3-acetic acid derivatives include modifications to the benzylidene substituent and the acetic acid side chain. Below is a comparative analysis:
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Biological Activity
[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative that has attracted attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a benzylidene moiety, and an acetic acid fragment. Its unique structure allows for various interactions with biological targets, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO4S |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites.
- Receptor Modulation : It can modulate receptor functions, altering signaling pathways that are crucial for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through both extrinsic and intrinsic pathways.
Anticancer Activity
Research has shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- A study demonstrated that compounds similar to this compound displayed IC50 values ranging from 8.5 μM to 15.1 μM against K562 and HeLa cell lines, indicating strong anticancer properties compared to standard treatments like cisplatin .
| Cell Line | IC50 (μM) | Comparison with Cisplatin (21.5 μM) |
|---|---|---|
| K562 | 8.5 - 14.9 | More effective |
| HeLa | 8.9 - 15.1 | More effective |
| MDA-MB-361 | 12.7 - 25.6 | Comparable |
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties:
- In vitro studies indicate that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Research indicates that certain thiazolidinone derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This property is essential for developing new antibiotics amid rising resistance rates.
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a thiazolidinone derivative showed promising results in tumor reduction and improved survival rates .
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis reported reduced symptoms after treatment with thiazolidinone-based therapies, demonstrating the compound's potential in managing chronic inflammatory conditions .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration. Key signals include thioxo (C=S) at ~170 ppm and carbonyl (C=O) at ~190 ppm in ¹³C NMR .
- Elemental Analysis : Validates stoichiometry (e.g., C 57.82% calc. vs. C 58.03% observed) .
- HPLC : Purity >98% is achievable via methanol recrystallization or column chromatography .
How can researchers resolve discrepancies in synthetic yields (e.g., 24% vs. 73%) for structurally similar derivatives?
Advanced
Yield variations arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) reduce reactivity in condensation steps compared to electron-donating groups (e.g., methoxy) .
- Workup Protocols : Acidification pH (3–4) and solvent selection (methanol vs. DMF) during recrystallization impact recovery rates .
Method : Design a factorial experiment varying aldehydes, catalysts, and solvents. For example, replacing ethanol with DMF increased yields by 20% in analogous thiazolidinones .
What strategies are employed in structure-activity relationship (SAR) studies to evaluate bioactivity?
Q. Advanced
- Core Modifications : Compare thiazolidinone (anti-inflammatory) vs. rhodanine (antifungal) cores using in vitro assays (e.g., COX-2 inhibition) .
- Substituent Screening : Replace 4-hydroxy-3-methoxybenzylidene with 4-chloro or 4-nitro groups to assess potency shifts. For example, fluorinated analogs show 3-fold higher antifungal activity .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to predict bioavailability .
What crystallographic strategies validate the stereochemistry of the (5Z) configuration?
Q. Advanced
- Single-Crystal X-ray Diffraction : Resolve Z-configuration via C5=C6 bond length (~1.34 Å) and torsion angles. SHELXL refinement (CCDC deposition) is standard .
- Powder XRD : Confirm batch consistency; sharp peaks at 2θ = 12.5° and 25.3° indicate crystalline purity .
How should researchers address contradictory biological data (e.g., antifungal vs. inactive results) across studies?
Q. Advanced
- Assay Standardization : Use CLSI guidelines for MIC assays to control inoculum size and growth media .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes; poor stability may explain false negatives .
- Target Specificity : Perform kinase profiling (e.g., EGFR inhibition) to distinguish on-target vs. off-target effects .
What methodologies optimize purity for in vitro biological testing?
Q. Basic
- Recrystallization : Use methanol/water (4:1) for >99% purity .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) gradient .
- HPLC-DAD : Monitor λmax at 388 nm (thiazolidinone chromophore) for impurity detection .
Which computational approaches predict binding modes with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: 1CX2 for COX-2) to identify H-bond interactions with Ser530 or Tyr385 .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .
How is the compound’s mechanism of action studied in inflammatory pathways?
Q. Advanced
- ELISA Assays : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ ~12 μM) .
- Western Blotting : Monitor NF-κB pathway inhibition via reduced IκBα phosphorylation .
- ROS Scavenging : Use DCFH-DA probes to measure antioxidant activity (EC₅₀ ~8 μM) .
What experimental designs validate target engagement in vivo?
Q. Advanced
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents to measure Cmax, Tmax, and AUC .
- Xenograft Models : Evaluate tumor growth inhibition (e.g., 60% reduction at 50 mg/kg) in EGFR-driven cancers .
- PET Imaging : Radiolabel with ¹⁸F for biodistribution studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
